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Executive Summary

Clesacostat (PF-05221304) is an investigational, liver-targeted, dual inhibitor of Acetyl-CoA
Carboxylase 1 and 2 (ACC1/2), key enzymes in de novo lipogenesis (DNL). Developed by
Pfizer, it has been primarily evaluated for the treatment of metabolic dysfunction-associated
steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), a severe
form of non-alcoholic fatty liver disease (NAFLD) and a manifestation of metabolic syndrome.
This document provides an in-depth technical overview of Clesacostat's mechanism of action
and its observed effects on key metabolic syndrome markers, with a focus on data from the
Phase 2 MIRNA clinical trial (NCT04321031).

Mechanism of Action: Inhibition of Acetyl-CoA
Carboxylase

Clesacostat's therapeutic rationale is centered on the inhibition of ACC, a rate-limiting enzyme
in the synthesis of malonyl-CoA. By inhibiting both ACC1 and ACC2, Clesacostat aims to
simultaneously reduce fatty acid synthesis and promote fatty acid oxidation in the liver.[1]

» Reduction of de novo lipogenesis: ACC1 inhibition decreases the production of cytosolic
malonyl-CoA, a critical substrate for the synthesis of new fatty acids in the liver.[1]
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» Enhancement of fatty acid oxidation: ACC2 inhibition reduces mitochondrial malonyl-CoA
levels, which in turn relieves the inhibition of carnitine palmitoyltransferase | (CPTI). This
allows for increased transport of fatty acids into the mitochondria for beta-oxidation.[1]

This dual mechanism is intended to reduce the hepatic fat accumulation that is a hallmark of
MASH and metabolic syndrome.
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Caption: Clesacostat's dual inhibition of ACC1 and ACC2.

Clinical Evidence: The MIRNA Trial (NCT04321031)

The most significant clinical data for Clesacostat comes from the Phase 2 MIRNA trial, which
evaluated Clesacostat in combination with Ervogastat, a diacylglycerol O-acyltransferase 2
(DGATZ2) inhibitor, in patients with biopsy-confirmed MASH and fibrosis stage 2 or 3.[2]
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Experimental Protocol

o Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-ranging
study.[2]

o Participants: Adults with biopsy-confirmed MASH with a NAFLD Activity Score (NAS) = 4 and
fibrosis stage F2 or F3.

* Intervention:
o Placebo
o Ervogastat monotherapy (various doses)
o Ervogastat (150 mg) + Clesacostat (5 mg)
o Ervogastat (300 mg) + Clesacostat (10 mg)
e Duration: 48 weeks.

e Primary Endpoint: A composite of MASH resolution without worsening of fibrosis or >1-stage
improvement in fibrosis without worsening of MASH.[2]

o Key Secondary and Exploratory Endpoints: Changes in liver fat content (measured by MRI-
PDFF), and various serum biomarkers of metabolic health, inflammation, and liver injury.

Experimental Workflow

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://investingnews.com/pfizer-granted-fda-fast-track-designation-for-ervogastat-clesacostat-combination-for-the-treatment-of-non-alcoholic-steatohepatitis/
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://investingnews.com/pfizer-granted-fda-fast-track-designation-for-ervogastat-clesacostat-combination-for-the-treatment-of-non-alcoholic-steatohepatitis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8194134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

Screening
(Biopsy-confirmed MASH F2/F3)

l

Randomization

é -Week Treatme t Period v

Placebo Ervogastat Monotherapy Ervogastat 150mg + Ervogastat 300mg +
(Multiple Doses) Clesacostat 5mg Clesacostat 10mg

\/ \/

Primary & Secondary
Endpoint Analysis

Click to download full resolution via product page

Caption: High-level workflow of the MIRNA clinical trial.

Effects on Metabolic Syndrome Markers

The MIRNA trial demonstrated that the combination of Clesacostat and Ervogastat met its
primary endpoint. However, it also revealed a notable impact on the lipid profile, a key
component of metabolic syndrome.

Lipid Profile

While reducing liver fat, ACC inhibition can lead to an increase in plasma triglycerides. The co-
administration with the DGAT2 inhibitor Ervogastat was intended to mitigate this effect.
However, the combination therapy in the MIRNA trial was associated with what has been
described as an "undesirable fasting lipid and apolipoprotein profile."
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Clesacostat (in combination with

Marker
Ervogastat) Effect
Significant Increase ¢ ~25% increase with the
Triglycerides lower dose combination ¢« ~50% increase with
the higher dose combination
Decrease ¢ ~20% decrease with both
HDL Cholesterol

combination doses

] ] Decrease * ~20% decrease with both
Apolipoprotein A1 o
combination doses

Note: The data presented is based on publicly available summaries of the MIRNA trial results. A
full, detailed breakdown of lipid subfractions and other related markers from the primary
publication's supplementary data was not publicly available at the time of this writing.

Glycemic Control and Inflammatory Markers

Detailed quantitative data on the effects of Clesacostat on markers of glycemic control (e.qg.,
fasting glucose, HbAlc, HOMA-IR) and inflammation (e.g., hs-CRP) from the MIRNA trial are
not yet widely available in structured tables in the public domain. Preclinical data for ACC
inhibitors suggest potential for improved insulin sensitivity. However, clinical data is necessary
to confirm these effects in patients with MASH.

Methodologies for Key Experiments

While the specific, detailed standard operating procedures for the MIRNA trial are proprietary,
the methodologies for the assessment of key metabolic markers in MASH clinical trials
generally follow established clinical laboratory standards.

o Lipid Panel (Triglycerides, HDL-C, LDL-C): Typically measured from fasting serum or plasma
samples using automated enzymatic colorimetric assays on clinical chemistry analyzers.

o Apolipoproteins (ApoAl, ApoB): Assessed using immunoturbidimetric assays from serum or

plasma.
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e Glycemic Control Markers (Fasting Glucose, HbAlc): Fasting glucose is measured by
enzymatic methods (e.g., hexokinase or glucose oxidase). HbAlc is commonly analyzed by
high-performance liquid chromatography (HPLC), immunoassay, or enzymatic methods.

e Insulin Resistance (HOMA-IR): Calculated from fasting plasma glucose and insulin levels
(Insulin [uU/mL] x Glucose [mg/dL] / 405). Fasting insulin is measured by immunoassay.

 Inflammatory Markers (hs-CRP): High-sensitivity C-reactive protein is measured from serum
or plasma using immunoturbidimetric or immunonephelometric assays.

 Liver Histology: Liver biopsies are centrally read by at least two independent pathologists
using the NASH Clinical Research Network (CRN) scoring system for steatosis, lobular
inflammation, hepatocellular ballooning, and fibrosis.

Discussion and Future Directions

Clesacostat, through its mechanism of ACC inhibition, demonstrates a clear biological
rationale for the treatment of MASH by targeting the core pathophysiological process of de
novo lipogenesis. The MIRNA trial results indicate that when combined with a DGAT2 inhibitor,
this approach can lead to improvements in histological endpoints.

However, the observed effects on the circulating lipid profile, particularly the increase in
triglycerides and decrease in HDL and Apolipoprotein Al, present a significant consideration for
the development of this therapeutic class. These changes are likely a direct consequence of
the mechanism of action. The long-term cardiovascular implications of these lipid alterations
will require further investigation.

Future research should focus on:

o Fully characterizing the dose-dependent effects of Clesacostat on a comprehensive panel of
metabolic markers.

» Understanding the clinical significance of the observed lipid changes in the context of overall
cardiovascular risk in the MASH patient population.

» Exploring strategies to mitigate the adverse lipid effects while retaining the benefits on liver
histology.
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Conclusion

Clesacostat represents a targeted approach to treating MASH by inhibiting de novo
lipogenesis. While clinical data in combination with Ervogastat shows promise in improving
liver-specific outcomes, its impact on systemic lipid metabolism highlights the complexities of
targeting central metabolic pathways. For drug development professionals, Clesacostat serves
as an important case study in the development of therapies for metabolic syndrome,
underscoring the need for a comprehensive understanding of both target-organ and systemic
effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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